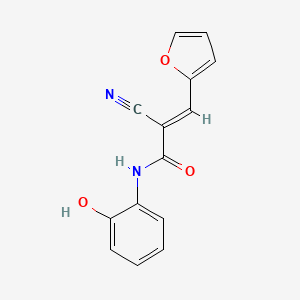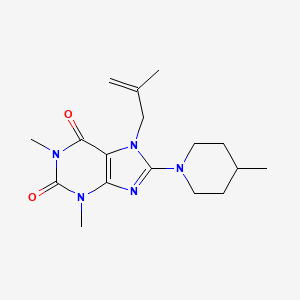
4-(3,6-Dichloropyridine-2-carbonyl)-3-(propan-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,6-Dichloropyridine-2-carbonyl)-3-(propan-2-yl)piperazin-2-one, also known as DCPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
4-(3,6-Dichloropyridine-2-carbonyl)-3-(propan-2-yl)piperazin-2-one acts as a dopamine receptor agonist, specifically targeting the D1 and D5 receptor subtypes. It binds to the receptor and activates the downstream signaling pathways, resulting in an increase in intracellular cAMP levels. This, in turn, leads to the activation of various intracellular signaling cascades, ultimately resulting in the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of dopamine release, the regulation of neuronal excitability, the enhancement of cognitive function, and the improvement of motor function. This compound has also been shown to have potential anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One of the main advantages of 4-(3,6-Dichloropyridine-2-carbonyl)-3-(propan-2-yl)piperazin-2-one is its selectivity for the D1 and D5 receptor subtypes, which allows for the specific targeting of these receptors in various experiments. However, this compound has limited solubility in water, which can make it challenging to use in certain experimental setups. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in preclinical and clinical settings.
将来の方向性
There are several future directions for the study of 4-(3,6-Dichloropyridine-2-carbonyl)-3-(propan-2-yl)piperazin-2-one. One potential avenue of research is the investigation of this compound's potential applications in the treatment of neurodegenerative disorders, such as Parkinson's disease. Another area of interest is the development of more soluble analogs of this compound, which could improve its utility in various experimental setups. Additionally, further studies are needed to investigate the potential long-term effects of this compound and its safety profile in vivo.
合成法
4-(3,6-Dichloropyridine-2-carbonyl)-3-(propan-2-yl)piperazin-2-one can be synthesized through a multistep process that involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with isobutylamine, followed by the reaction of the resulting product with phosgene. The final product is obtained through the reaction of the intermediate with piperazine.
科学的研究の応用
4-(3,6-Dichloropyridine-2-carbonyl)-3-(propan-2-yl)piperazin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, this compound has been used as a tool compound to study the function of various receptors, including the dopamine receptor. In neuroscience, this compound has been used to investigate the role of dopamine in various behaviors, including addiction and reward.
特性
IUPAC Name |
4-(3,6-dichloropyridine-2-carbonyl)-3-propan-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3O2/c1-7(2)11-12(19)16-5-6-18(11)13(20)10-8(14)3-4-9(15)17-10/h3-4,7,11H,5-6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLPBKWHUOWKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCCN1C(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2875568.png)

![(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B2875572.png)
![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2875573.png)
![3,6-dichloro-N-{4-[(pyridin-2-yl)amino]butyl}pyridine-2-carboxamide](/img/structure/B2875575.png)
![Methyl 2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate](/img/structure/B2875576.png)

![4-[4-(Benzyloxy)anilino]-3-phenyl-3-buten-2-one](/img/structure/B2875578.png)
![7-Diethylamino-3-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-chromen-2-one](/img/structure/B2875579.png)


![N-(2,4-difluorophenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2875585.png)

![3-[(2-Amino-4,6-dimethoxyphenyl)(pyridin-3-yl)methyl]-4-hydroxy-2,5-dihydrofuran-2-one](/img/structure/B2875587.png)
